molecular formula C15H13N3O2 B8423562 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

Cat. No.: B8423562
M. Wt: 267.28 g/mol
InChI Key: QPHKSWCSLVRIOT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar steps as the laboratory synthesis but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule .

Scientific Research Applications

2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its inhibitory effects on FGFRs.

Mechanism of Action

The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these receptors, 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide can disrupt these pathways, leading to reduced cell growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine
  • 1H-pyrrolo[2,3-b]pyridin-3-ylacetic acid

Uniqueness

Compared to similar compounds, 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which enhances its inhibitory activity against FGFRs. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C15H13N3O2/c1-20-13-5-4-9(7-11(13)14(16)19)12-8-18-15-10(12)3-2-6-17-15/h2-8H,1H3,(H2,16,19)(H,17,18)

InChI Key

QPHKSWCSLVRIOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC3=C2C=CC=N3)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The de-tosylated nitrite 38 (26.7 mg, 107 μmol) was dissolved in dimethyl sulfoxide (2.49 g). To this was added potassium carbonate (32.7 mg, 237 μmol) and 30% hydrogen peroxide in water (85.5 mg) and the reaction was stirred at room temperature overnight. The reaction was diluted with water and the resulting precipitate was washed with water, acetonitrile and ether to give final product 39 (25.3 mg, 88%). 1H NMR DMSO-d6 11.86 (s, 1H), 8.28 (m, 1H), 8.19 (d, 1H), 8.11 (m, 1H), 7.81 (m, 2H), 7.70 (s, 1H), 7.55 (s, 1H), 7.21 (d, 1H), 7.16 (m, 1H), 3.91 (s, 3H). LC/MS (M+1)=268
Quantity
26.7 mg
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
solvent
Reaction Step One
Quantity
32.7 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
85.5 mg
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

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